molecular formula C10H13NO B3092860 3-Benzylazetidin-3-ol CAS No. 1236862-03-5

3-Benzylazetidin-3-ol

Cat. No.: B3092860
CAS No.: 1236862-03-5
M. Wt: 163.22 g/mol
InChI Key: ZRLRAMNAASQTMT-UHFFFAOYSA-N
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Description

3-Benzylazetidin-3-ol is a chemical compound . It has a CAS Number of 54881-13-9 and a molecular weight of 163.22 . The IUPAC name for this compound is 1-benzyl-3-azetidinol . It is stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of azetidine derivatives has been reported in various studies . One method involves the reaction of triethylamine and N-benzylazetidin-3-ol in methylene chloride at -40°C, followed by the addition of methanesulfonyl chloride . Another method involves the use of very low-cost and commercially available starting material (benzylamine) and results in reduced formation of di(3-chloro-2-hydroxypropyl) benzylamine .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO . The InChI Code for this compound is 1S/C10H13NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 .


Chemical Reactions Analysis

Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Scientific Research Applications

Synthesis and Process Optimization

  • Optimized Synthesis Process : 1-Benzylazetidin-3-ol, closely related to 3-Benzylazetidin-3-ol, has been utilized in the commercial synthesis of azetidin-3-ol hydrochloride. The process involves using low-cost starting materials and has been optimized for economic efficiency and effectiveness in production (Reddy et al., 2011).

Medicinal Chemistry and Drug Development

  • Chymase Inhibition : Derivatives of 3-Benzylazetidine-2-one, a compound related to this compound, have been designed and evaluated as inhibitors of human chymase, a target for cardiovascular and inflammatory diseases. These derivatives showed potent inhibition and stability in human plasma (Aoyama et al., 2001).

Chemical Synthesis and Reaction Mechanisms

  • Divergent Reaction Mechanisms : The reaction of compounds related to this compound with different agents has demonstrated divergent pathways and mechanisms, highlighting the chemical versatility of this class of compounds (Gilligan & Krenitsky, 1994).

Biochemistry and Enzyme Inhibition

  • Inhibition of Phosphatidylinositol 3-Kinase : Analogues of quercetin, which bear structural similarities to this compound, have been studied for their inhibition of Phosphatidylinositol 3-kinase, an enzyme involved in growth factor signal transduction. This suggests potential roles in understanding cellular proliferation and growth factor response (Vlahos et al., 1994).

Natural Product Chemistry and Biological Activity

  • Role in Embryonic Development and Tumorigenesis : Olfactomedin-like 3 (OLFML3), a protein with a structure potentially influenced by compounds like this compound, plays a significant role in embryonic development and tumorigenesis. Understanding the role and regulation of OLFML3 may offer insights into the biological activities of related compounds (Jin & Li, 2019).

Safety and Hazards

The safety data sheet for 1-Benzylazetidin-3-ol indicates that it should be used only for R&D and not for medicinal or household use . It also mentions that the compound is stored at room temperature under an inert atmosphere .

Future Directions

Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are considered important in organic synthesis and medicinal chemistry due to their unique properties and potential applications .

Properties

IUPAC Name

3-benzylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10(7-11-8-10)6-9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLRAMNAASQTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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